molecular formula C7H5BrFI B12865818 3-Bromo-6-fluoro-2-iodotoluene

3-Bromo-6-fluoro-2-iodotoluene

Cat. No.: B12865818
M. Wt: 314.92 g/mol
InChI Key: GAVAKANTRHDIDC-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-iodotoluene: is an aromatic compound that contains bromine, fluorine, and iodine substituents on a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-iodotoluene typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of toluene derivatives. For instance, a possible synthetic route could involve:

    Bromination: Introduction of a bromine atom at the 3-position of the toluene ring.

    Fluorination: Introduction of a fluorine atom at the 6-position.

    Iodination: Introduction of an iodine atom at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and solvent choice are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-iodotoluene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions can yield a variety of substituted toluene derivatives.
  • Coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-2-iodotoluene is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of multiple halogens can enhance the biological activity and metabolic stability of the resulting compounds.

Industry: In material science, this compound can be used to create advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-iodotoluene in chemical reactions involves the reactivity of its halogen substituents. The bromine, fluorine, and iodine atoms can participate in various reactions, such as nucleophilic substitution and cross-coupling, by acting as leaving groups or reactive sites for further functionalization.

Comparison with Similar Compounds

    3-Bromo-2-fluoro-6-iodotoluene: Similar structure but different substitution pattern.

    2-Bromo-6-fluoro-4-iodotoluene: Another isomer with different positions of halogen atoms.

Uniqueness: 3-Bromo-6-fluoro-2-iodotoluene is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex molecules with precise functionalization.

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

1-bromo-4-fluoro-2-iodo-3-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3

InChI Key

GAVAKANTRHDIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)Br)F

Origin of Product

United States

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